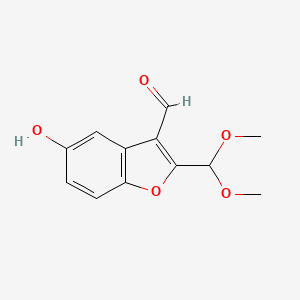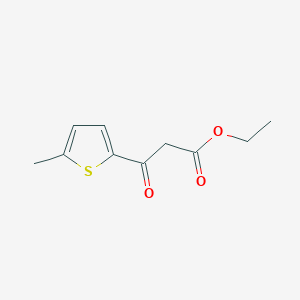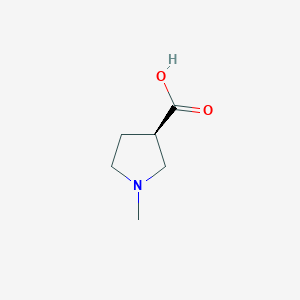
3-(2,2,2-Trifluoroethyl)pyridine
Übersicht
Beschreibung
“3-(2,2,2-Trifluoroethyl)pyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3N and a molecular weight of 161.13 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-(2,2,2-Trifluoroethyl)pyridine”, is an important topic in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(2,2,2-Trifluoroethyl)pyridine” consists of a pyridine ring with a trifluoroethyl group attached to it . The presence of the fluorine atom and the pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoroethyl)pyridine” has a molecular formula of C7H6F3N and a molecular weight of 161.13 . The presence of a fluorine atom and a pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Functionalization
- The functionalization of 3-(difluoromethyl)pyridine, closely related to 3-(2,2,2-Trifluoroethyl)pyridine, demonstrates its utility in organic synthesis. It can be functionalized via deprotonation and subsequent trapping with various electrophiles, leading to a range of 3-(difluoroalkyl)pyridines with potential applications in medicinal and materials science research (Santos et al., 2020).
2. Synthesis of Heterocycles
- The reaction of pyridines with trifluoroacetylated acetylenes under metal-free conditions enables the efficient stereoselective synthesis of 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines. These heterocycles have potential applications in various scientific fields due to their unique structural properties (Muzalevskiy et al., 2019).
3. Crystal Structure Analysis
- The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals insights into water-bridged hydrogen-bonding networks. This knowledge is crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Ye & Tanski, 2020).
4. Trifluoromethoxylation in Drug Discovery
- Trifluoromethoxylation of pyridines and pyrimidines is crucial for creating new drugs and agrochemicals. The trifluoromethoxylated products obtained from this process can be further elaborated for various applications in medicinal and agrochemical research (Feng et al., 2016).
5. Photodynamic Therapy
- 2,4,6-Triarylpyridine derivatives, structurally related to trifluoromethyl pyridines, have been investigated for their use in photodynamic cell–specific cancer therapy. Their synthesis and potential in medicinal applications highlight the versatility of pyridine derivatives in healthcare (Maleki, 2015).
6. Optical Sensing Applications
- The development of optical sensors based on pyridine derivatives for detecting trace amounts of water in solvents like acetonitrile showcases the application of trifluoromethyl pyridines in analytical chemistry and environmental monitoring (Tsumura et al., 2020).
7. Large-Scale Synthesis for Pharmaceutical Industry
- Pyridine N-oxides in conjunction with trifluoroacetic anhydride can promote high-yielding trifluoromethylation reactions. This methodology is significant for the large-scale synthesis of (hetero)arenes, particularly in the pharmaceutical industry (Beatty et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKQAAAYRSYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653374 | |
| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)pyridine | |
CAS RN |
1099598-09-0 | |
| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)



![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)


![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

